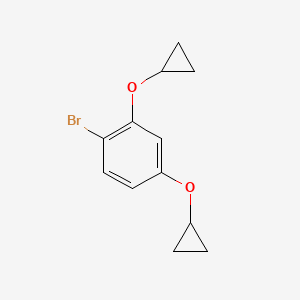
1-Bromo-2,4-dicyclopropyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-dicyclopropyloxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two cyclopropyloxy groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dicyclopropyloxybenzene typically involves the bromination of a suitable precursor, such as 2,4-dicyclopropyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,4-dicyclopropyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products:
Substitution: Formation of 2,4-dicyclopropyloxyphenol.
Oxidation: Formation of 2,4-dicyclopropyloxybenzoquinone.
Reduction: Formation of 2,4-dicyclopropyloxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-dicyclopropyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4-dicyclopropyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyloxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-dichlorobenzene: Similar in structure but with chlorine atoms instead of cyclopropyloxy groups.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups instead of cyclopropyloxy groups.
1-Bromo-2,4-dimethoxybenzene: Features methoxy groups instead of cyclopropyloxy groups.
Uniqueness: 1-Bromo-2,4-dicyclopropyloxybenzene is unique due to the presence of cyclopropyloxy groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
1-bromo-2,4-dicyclopropyloxybenzene |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-5-10(14-8-1-2-8)7-12(11)15-9-3-4-9/h5-9H,1-4H2 |
InChI-Schlüssel |
PLRFHOFMRGZPMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(C=C2)Br)OC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)

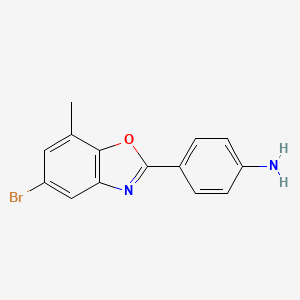

![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
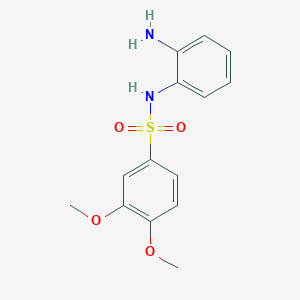

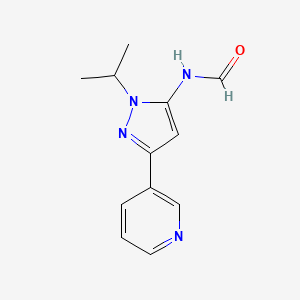
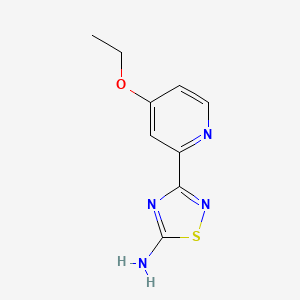

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
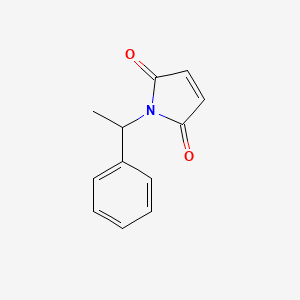
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)

